molecular formula C19H27N6O6+ B12362210 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid

Cat. No.: B12362210
M. Wt: 435.5 g/mol
InChI Key: VTJACYSKQPDANE-UHFFFAOYSA-N
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Description

The compound 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid is a complex organic molecule with significant applications in various fields. It is known for its unique structure, which combines a purine derivative with a nicotinic acid moiety. This compound is often studied for its potential therapeutic properties and its role in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid involves multiple stepsThe final step involves the coupling of the purine derivative with pyridine-3-carboxylic acid under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound requires precise control of reaction conditions to ensure high yield and purity. The process often involves the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid: has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid apart is its unique combination of a purine derivative and nicotinic acid. This structure provides it with distinct biochemical properties and potential therapeutic applications that are not found in other similar compounds .

Properties

Molecular Formula

C19H27N6O6+

Molecular Weight

435.5 g/mol

IUPAC Name

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethyl-5H-purin-7-ium-2,6-dione;pyridine-3-carboxylic acid

InChI

InChI=1S/C13H22N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-10,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)/q+1;

InChI Key

VTJACYSKQPDANE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=[N+](C2C(=O)N(C1=O)C)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O

Origin of Product

United States

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